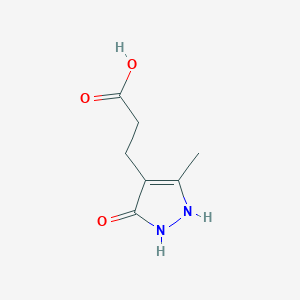
3-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)propanoic acid
Vue d'ensemble
Description
3-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)propanoic acid is a useful research compound. Its molecular formula is C7H10N2O3 and its molecular weight is 170.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis : Kumarasinghe et al. (2009) demonstrated the synthesis of pyrazole derivatives and analyzed their structures using X-ray analysis. These compounds form extensive hydrogen bonding, crucial for their potential applications in chemical and pharmaceutical fields (Kumarasinghe, Hruby, & Nichol, 2009).
Production from Levulinic Acid : Flores et al. (2014) reported the efficient synthesis of isoxazole and pyrazole derivatives, including 3-(1H-pyrazol-3-yl)propanoates, from renewable levulinic acid. This highlights the potential of using sustainable sources for synthesizing such compounds (Flores, Piovesan, Pizzuti, Flores, Malavolta, & Martins, 2014).
Antimicrobial Properties : Mishriky et al. (2001) studied the antimicrobial properties of various pyran compounds, including 3-aryl-3-(5-hydroxy-3-methyl-1H-pyrazole-4-yl)propanoic acids. This research contributes to understanding the potential medical applications of these compounds in combating microbial infections (Mishriky, Girgis, Asaad, Ibrahim, Sobieh, & Fawzy, 2001).
Biological Effects : Dorn and Ozegowski (1998) explored the synthesis of 3-hydroxy-1H-pyrazoles and their derivatives, demonstrating their biological effects such as protection against shock, thromboembolism, and improvement of blood flow. This indicates the therapeutic potential of these compounds (Dorn & Ozegowski, 1998).
Poly Vinyl Alcohol Modification : Aly and El-Mohdy (2015) modified poly vinyl alcohol/acrylic acid hydrogels using amine compounds, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, showcasing potential medical applications due to their enhanced antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
Synthetic Pathways : Various studies have focused on developing synthetic pathways for creating pyrazole derivatives, highlighting the chemical versatility and potential applications in different fields (Yong, 2010), (Reddy & Rao, 2006).
Antioxidant and Antibacterial Activity : Govindaraju et al. (2012) evaluated new tetra substituted pyrazolines for their antimicrobial and antioxidant activities, demonstrating the importance of structural variations in determining biological activity (Govindaraju, Kumar, Pavithra, Nayaka, Mylarappa, & Kumar, 2012).
Inhibition of Cyclooxygenase Activity : A study by Ergün et al. (2010) synthesized derivatives of pyrazol-3-yl propanoic acid and evaluated them for inhibitory activity against cyclooxygenase enzymes, suggesting potential applications in anti-inflammatory therapies (Ergün, Nuñe, Labeaga, Ledo, Darlington, Bain, Çakir, & Banoglu, 2010).
Propriétés
IUPAC Name |
3-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-4-5(2-3-6(10)11)7(12)9-8-4/h2-3H2,1H3,(H,10,11)(H2,8,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNJLBNMUVOWHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 7-(4-methyl-1,2,5-oxadiazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B7784896.png)
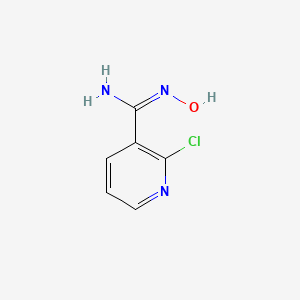

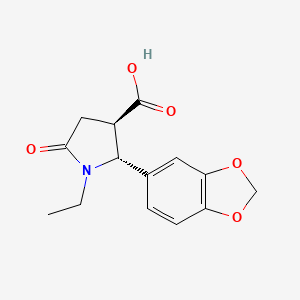
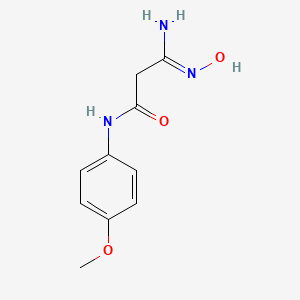

![N-(2-aminoethyl)-3-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7784940.png)


![Imidazo[1,2-a]pyridine-2-methanamine, N-(3,5-dichlorophenyl)-](/img/structure/B7784983.png)
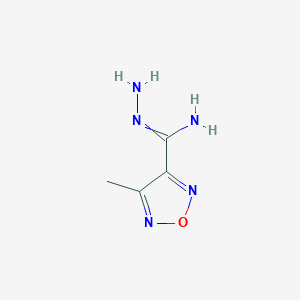
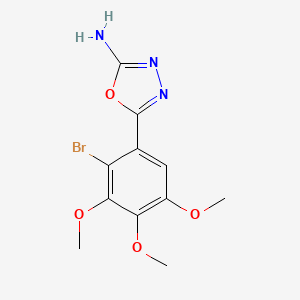
![[4,5-dimethoxy-2-(1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B7785001.png)
![1-[3-Methoxy-4-(naphthalen-1-ylmethoxy)phenyl]ethanone](/img/structure/B7785007.png)